
Levosulpiride
Descripción general
Descripción
La levosulpirida es un derivado de la benzamida sustituida y un antagonista selectivo del receptor de dopamina D2. Es el enantiómero (S)-(-)- de la sulpirida y es conocido por sus propiedades procinéticas y antipsicóticas. La levosulpirida se utiliza en el tratamiento de diversas afecciones como dispepsia, síndrome del intestino irritable, esquizofrenia y depresión .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La levosulpirida se puede sintetizar mediante la resolución de la sulpirida racémica. Un método implica el uso de metanol y N,N-dimetilformamida como disolventes, con óxido férrico como catalizador en condiciones de ultrasonidos. Este proceso da como resultado la cristalización de levosulpirida dihidratada .
Métodos de producción industrial: La producción industrial de levosulpirida implica la síntesis química y el método de separación posterior a la resina. El proceso incluye el uso de disolventes específicos y condiciones de ultrasonidos para lograr un alto rendimiento y pureza. El método está diseñado para ser rentable y adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: La levosulpirida sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran levosulpirida incluyen agentes oxidantes, agentes reductores y catalizadores como el óxido férrico. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar los resultados deseados.
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran levosulpirida incluyen sus diversos derivados y enantiómeros. Estos productos se utilizan en diferentes formulaciones farmacéuticas para tratar una gama de afecciones médicas .
Aplicaciones Científicas De Investigación
La levosulpirida tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria En medicina, se utiliza para tratar afecciones como dispepsia, síndrome del intestino irritable, esquizofrenia y depresiónEn biología, se utiliza para comprender los mecanismos del antagonismo del receptor de dopamina y sus efectos en el sistema nervioso central .
Mecanismo De Acción
La levosulpirida ejerce sus efectos principalmente mediante el antagonismo selectivo de los receptores de dopamina D2. Esta acción reduce la síntesis y liberación de dopamina, lo que lleva a sus efectos antipsicóticos y procinéticos. La levosulpirida también actúa como un agonista del receptor 5-HT4, que mejora la motilidad gastrointestinal y alivia los síntomas de la dispepsia y el síndrome del intestino irritable .
Comparación Con Compuestos Similares
La levosulpirida se compara con otros derivados de la benzamida como la metoclopramida, la tiaprida y la sultoprida. Si bien todos estos compuestos comparten propiedades farmacológicas similares, la levosulpirida es única en su antagonismo selectivo de los receptores de dopamina D2 y sus efectos procinéticos adicionales. Esto hace que la levosulpirida sea particularmente eficaz en el tratamiento de trastornos gastrointestinales y ciertas afecciones psiquiátricas .
Lista de compuestos similares:- Metoclopramida
- Tiaprida
- Sultoprida
- Sulpirida
- Veraliprida
La levosulpirida destaca por su selectividad específica del receptor y su doble acción como antagonista de la dopamina y agente procinético.
Actividad Biológica
Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide primarily used in the treatment of various gastrointestinal and psychiatric disorders. Its biological activity is attributed to its pharmacological effects, particularly as an atypical antipsychotic and prokinetic agent. This article explores the mechanisms of action, therapeutic applications, efficacy in clinical studies, and safety profile of this compound.
This compound primarily acts as a selective antagonist at D2 dopaminergic receptors located on presynaptic membranes in the central nervous system (CNS). This action leads to an increase in dopaminergic neurotransmission, which is beneficial in treating conditions like schizophrenia and depression. Additionally, this compound exhibits prokinetic properties by blocking dopamine's inhibitory effects on gastrointestinal motility, enhancing gastric emptying and intestinal transit .
Therapeutic Applications
This compound is indicated for various conditions, including:
- Functional Dyspepsia : It has been shown to alleviate symptoms such as bloating and discomfort by improving gastric motility.
- Psychiatric Disorders : As an atypical antipsychotic, it is used for treating schizophrenia and depression.
- Diabetic Macular Edema (DME) : Recent studies suggest this compound may reduce central foveal thickness and improve visual outcomes in patients with DME .
Functional Dyspepsia
A study involving 342 patients with dysmotility-like functional dyspepsia demonstrated significant improvement in symptom scores after treatment with this compound. The global symptom score decreased from a baseline of 10.2 to 4.5 after 30 days of treatment (p < 0.001). The drug was well tolerated with minimal adverse effects reported .
Symptom Score | Baseline | After Treatment |
---|---|---|
Total Score | 10.2 | 4.5 |
Diabetic Macular Edema
In a phase 2 trial, patients treated with this compound for eight weeks showed significant improvements in visual acuity and structural parameters compared to placebo. Key findings included:
- Central Foveal Thickness (CFT) : Decreased significantly (p ≤ 0.013).
- Mean Macular Volume (MMV) : Showed a reduction (p ≤ 0.002).
- Visual Acuity Improvement : 41% of patients gained ≥5 ETDRS letters compared to 28% in the placebo group .
Safety Profile
This compound is generally well tolerated. Common side effects include:
- Somnolence (17.8%)
- Galactorrhea (26.7%)
- Fatigue (11.1%)
- Headache (11.5%)
No serious adverse events were reported during clinical trials, indicating a favorable safety profile for long-term use .
Propiedades
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042583 | |
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23672-07-3 | |
Record name | Levosulpiride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23672-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levosulpiride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023672073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levosulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOSULPIRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTG7R315LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Levosulpiride?
A1: this compound is a selective dopamine D2 receptor antagonist. [, , , ] It binds to these receptors, primarily in the gut and brain, blocking the action of dopamine. [, , ]
Q2: How does this compound's D2 receptor antagonism translate to its therapeutic effects in the gastrointestinal tract?
A2: By blocking D2 receptors in the gut, this compound enhances acetylcholine release, which promotes gastric motility and coordination between the stomach and duodenum. [] This can alleviate symptoms associated with functional dyspepsia and gastroparesis, particularly in individuals with delayed gastric emptying. [, , ]
Q3: this compound is also recognized for its antipsychotic effects. What is the basis for this action?
A3: this compound's antipsychotic effects are attributed to its D2 receptor antagonism in the mesolimbic pathway of the brain. [, ] By modulating dopaminergic activity in this region, it can help manage symptoms associated with schizophrenia. []
Q4: Does this compound influence prolactin levels?
A4: Yes, as a dopamine D2 receptor antagonist, this compound can lead to hyperprolactinemia. [, ] This is because dopamine normally inhibits prolactin release. []
Q5: What is the significance of this compound's effect on prolactin in the context of diabetic retinopathy?
A5: Research suggests that prolactin possesses protective properties against diabetic retinopathy. [] this compound, by elevating prolactin levels, promotes the accumulation of vasoinhibin in the vitreous humor of patients with proliferative diabetic retinopathy. [, ] Vasoinhibin, a fragment of prolactin, exhibits antiangiogenic properties, potentially counteracting the progression of the disease. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol.
Q7: Are there spectroscopic techniques employed to characterize this compound?
A7: Yes, Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze this compound both in its raw material form and in tablet formulations. [] This technique exploits the characteristic absorption of infrared radiation by chemical bonds to identify and quantify the compound. []
Q8: The provided research does not delve into Material Compatibility and Stability, Catalytic Properties, Computational Chemistry, and SAR. Why is this information not included in the Q&A?
A8: The scientific papers provided primarily focus on this compound's pharmacological properties, clinical applications, and analytical methods. As there is no mention of these specific aspects in the provided research, the Q&A does not address them.
Q9: What is known about the stability of this compound?
A9: Studies have investigated this compound's stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, dry heat, and wet hydrolysis. [, ] These studies aim to understand its degradation pathways and develop stable formulations. [, ]
Q10: What formulation strategies have been explored to improve this compound's delivery and bioavailability?
A10: To enhance its therapeutic potential, researchers have investigated various delivery systems for this compound, including:
- Solid Lipid Nanoparticles (SLNs): this compound-loaded SLNs exhibited improved solubility and a 3-fold enhancement in bioavailability compared to the commercial product. [] This suggests that SLNs could be a promising strategy for enhancing the drug's therapeutic efficacy.
- Liquid Suppositories: This formulation demonstrated improved bioavailability in rats compared to this compound suspension. [] Liquid suppositories offer advantages such as ease of administration and rapid gelation at body temperature, potentially making them a viable alternative to conventional oral formulations.
- Thiolated Chitosan Microneedle Patches (LS-TC-MNPs): This novel approach has shown promising results in enhancing this compound's transdermal delivery. [] LS-TC-MNPs demonstrated good skin biocompatibility and significantly improved pharmacokinetics in comparison to oral this compound dispersion, suggesting their potential for enhanced therapeutic outcomes. []
Q11: The provided research does not delve into SHE Regulations. Why is this information not included in the Q&A?
A11: The scientific papers provided primarily focus on this compound's pharmacological properties, clinical applications, and analytical methods. As there is no mention of SHE Regulations in the provided research, the Q&A does not address them.
Q12: What is the typical route of administration for this compound, and how is it absorbed?
A12: this compound is commonly administered orally. [, , ] It is absorbed from the gastrointestinal tract, although its absorption can be slow and incomplete. [, ] Intramuscular injections have also been studied, particularly in acute settings. [, ]
Q13: What is the half-life of this compound?
A13: this compound has a relatively short half-life of approximately 6 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic levels. []
Q14: How is this compound metabolized, and what are the primary routes of excretion?
A14: While the provided research doesn't delve into specific metabolic pathways, it does indicate that this compound is primarily metabolized in the liver. Excretion occurs mainly through the kidneys. []
Q15: What in vitro and in vivo models have been used to study this compound's efficacy?
A15: Several studies have investigated the efficacy of this compound using:
- In vitro models: Endothelial cell cultures have been employed to demonstrate the antiangiogenic effects of vasoinhibin, a prolactin fragment whose levels are increased by this compound. []
- Animal Models: Rats have been used to evaluate the pharmacokinetics and bioavailability of different this compound formulations, including liquid suppositories and thiolated chitosan microneedle patches. [, ]
- Clinical Trials: Numerous clinical trials, including randomized controlled trials, have assessed this compound's efficacy in various conditions:
- Functional Dyspepsia: Studies have consistently shown that this compound significantly improves symptoms, particularly in patients with delayed gastric emptying. [, , ]
- Diabetic Gastroparesis: this compound has demonstrated efficacy in accelerating gastric emptying and improving glycemic control in patients with diabetic gastroparesis. [, ]
- Diabetic Retinopathy: A phase 2 clinical trial is currently underway to evaluate the therapeutic potential of this compound in diabetic retinopathy based on its ability to elevate prolactin and vasoinhibin levels in the vitreous humor. [, ]
Q16: What is known about the development of resistance to this compound?
A16: The provided research does not specifically address the development of resistance to this compound.
Q17: What are the known side effects and safety concerns associated with this compound?
A17: While generally well-tolerated, this compound can cause side effects, some of which can be serious. These include:
- Extrapyramidal Symptoms (EPS): As a dopamine antagonist, this compound may induce EPS, particularly in elderly patients and those with chronic kidney disease. [, , , ] These symptoms, which can include tremors, rigidity, and involuntary movements, are often reversible upon discontinuation of the drug. []
- Hyperprolactinemia: Elevated prolactin levels, while potentially beneficial in diabetic retinopathy, can lead to side effects like menstrual irregularities, galactorrhea (breast milk production), and sexual dysfunction. []
- Other Side Effects: Less common side effects may include drowsiness, fatigue, headache, and gastrointestinal disturbances. []
Q18: Are there specific drug delivery strategies being explored to target this compound to specific tissues?
A18: Yes, research is ongoing to develop targeted drug delivery systems for this compound, such as: * Thiolated chitosan microneedle patches, designed for enhanced transdermal delivery, hold promise for achieving localized drug delivery and potentially minimizing systemic side effects. []
Q19: What analytical methods are commonly used to quantify this compound?
A19: Several analytical techniques have been employed for the quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): Both standard HPLC and RP-HPLC methods have been developed and validated for determining this compound concentrations in plasma and pharmaceutical formulations. [, , ]
- Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method has been utilized to measure this compound levels in human plasma for pharmacokinetic studies. [, ]
- UV Spectrophotometry: This technique, including derivative spectrophotometry, offers a simple and cost-effective method for quantifying this compound in pharmaceutical formulations. [, , ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique enables the separation and quantification of this compound in pharmaceutical dosage forms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.